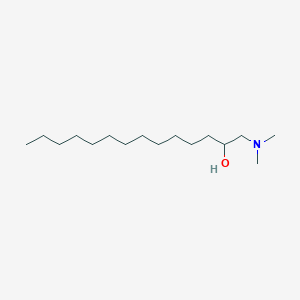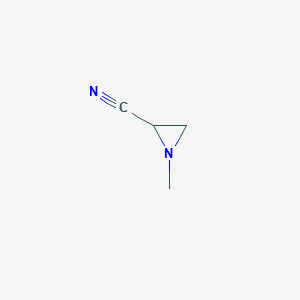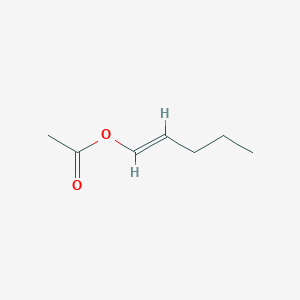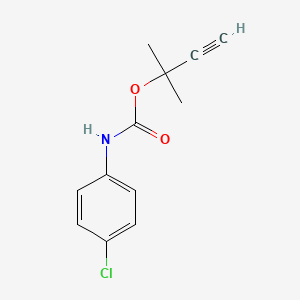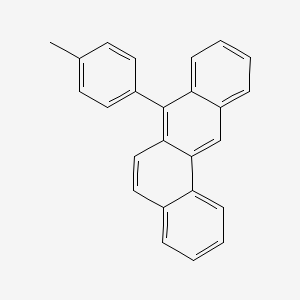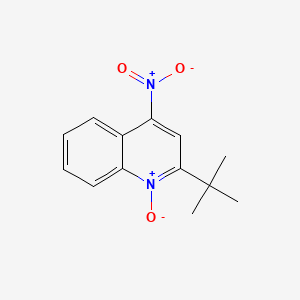
3-Chloro-2,2,4,4-tetramethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,2,4,4-tetramethylpentane is an organic compound with the molecular formula C₉H₁₉Cl It is a chlorinated derivative of 2,2,4,4-tetramethylpentane, characterized by the presence of a chlorine atom attached to the third carbon in the pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2,4,4-tetramethylpentane typically involves the chlorination of 2,2,4,4-tetramethylpentane. This reaction can be carried out using chlorine gas in the presence of light, which initiates the free radical chlorination process. The reaction conditions include:
Temperature: Room temperature or slightly elevated temperatures.
Catalyst: Ultraviolet light or a radical initiator such as benzoyl peroxide.
Solvent: Often conducted in the absence of a solvent, but inert solvents like carbon tetrachloride can be used.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Continuous flow reactors: To ensure efficient mixing and exposure to light.
Safety measures: Proper ventilation and handling protocols to manage chlorine gas and prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2,2,4,4-tetramethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of alcohols, amines, or ethers depending on the nucleophile.
Elimination: Formation of 2,2,4,4-tetramethylpent-2-ene.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of 2,2,4,4-tetramethylpentane.
Aplicaciones Científicas De Investigación
3-Chloro-2,2,4,4-tetramethylpentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,2,4,4-tetramethylpentane involves its reactivity due to the presence of the chlorine atom. The chlorine atom can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethylpentane: The parent hydrocarbon without the chlorine atom.
3-Bromo-2,2,4,4-tetramethylpentane: A brominated analog with similar reactivity.
3-Iodo-2,2,4,4-tetramethylpentane: An iodinated analog with higher reactivity due to the larger atomic radius of iodine.
Uniqueness
3-Chloro-2,2,4,4-tetramethylpentane is unique due to its specific reactivity profile, which is influenced by the chlorine atom. This makes it a valuable compound for targeted chemical transformations and applications in various fields.
Propiedades
Número CAS |
29728-48-1 |
|---|---|
Fórmula molecular |
C9H19Cl |
Peso molecular |
162.70 g/mol |
Nombre IUPAC |
3-chloro-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-8(2,3)7(10)9(4,5)6/h7H,1-6H3 |
Clave InChI |
WRASWDISMFYAIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


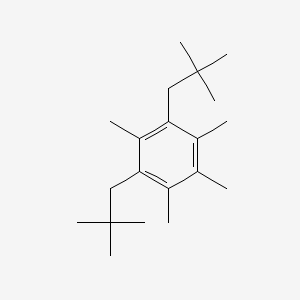
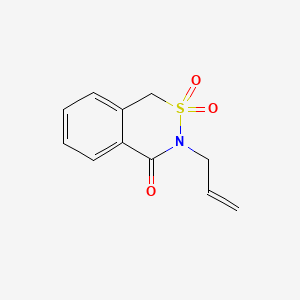

![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)
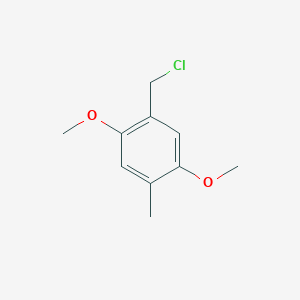
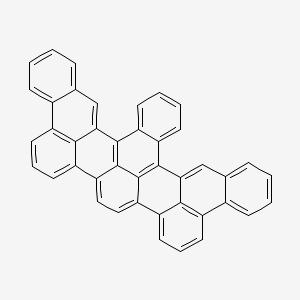
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

